Setmelanotide

Overview

Description

Preparation Methods

The synthesis of RM-493 involves the creation of a cyclic peptide structure. The synthetic route typically includes the following steps:

Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Cyclization: The linear peptide is cyclized to form the cyclic structure, which is crucial for its biological activity.

Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial production methods for RM-493 are similar to those used in peptide synthesis, involving large-scale SPPS and cyclization processes, followed by purification and quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

RM-493 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.

Reduction: Reduction reactions can occur, affecting the disulfide bonds within the cyclic peptide.

Substitution: Substitution reactions may involve the replacement of specific amino acid residues to modify the peptide’s activity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified versions of RM-493 with altered biological activity .

Scientific Research Applications

RM-493 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: RM-493 is employed in research on the melanocortin system and its role in regulating appetite and energy expenditure.

Medicine: The compound is being investigated for its potential to treat genetic forms of obesity and related metabolic disorders. .

Industry: RM-493 is used in the development of new therapeutic agents targeting the melanocortin system.

Mechanism of Action

RM-493 exerts its effects by acting as an agonist of the melanocortin-4 receptor (MC4R). The compound binds to MC4R, activating the receptor and initiating a signaling cascade that regulates appetite, satiety, and energy expenditure. The primary molecular targets of RM-493 are the MC4R receptors in the hypothalamus, which play a crucial role in controlling hunger and body weight .

Comparison with Similar Compounds

RM-493 is unique among MC4R agonists due to its high potency and selectivity. Similar compounds include:

Alpha-melanocyte-stimulating hormone (α-MSH): An endogenous ligand for MC4R with lower potency compared to RM-493.

LY2112688: Another MC4R agonist that was developed but showed adverse effects such as increased blood pressure and heart rate

RM-493 stands out due to its ability to activate MC4R with higher potency and fewer side effects, making it a promising candidate for treating genetic forms of obesity .

Biological Activity

Setmelanotide is a cyclic octapeptide analog of human alpha-melanocyte stimulating hormone (α-MSH) and functions primarily as an agonist of the melanocortin 4 receptor (MC4R). This receptor is crucial in regulating appetite and energy expenditure, making this compound a significant therapeutic option for treating obesity linked to genetic disorders affecting the MC4R pathway, such as proopiomelanocortin (POMC) deficiency and leptin receptor (LEPR) deficiency.

This compound selectively binds to and activates MC4R, which is predominantly located in the hypothalamus. The activation of this receptor leads to:

- Decreased Appetite : MC4R activation reduces hunger signals, contributing to lower food intake.

- Weight Reduction : Through appetite suppression and increased energy expenditure, this compound promotes weight loss in individuals with specific genetic obesity conditions.

In vitro studies have shown that this compound binds with high affinity to the human MC4R (Ki = 2.1 nM) and effectively activates it (EC50 = 0.27 nM) . Importantly, it has been noted that this compound does not significantly affect cardiovascular parameters such as heart rate or blood pressure, which were concerns with earlier MC4R agonists .

Case Studies and Trials

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

- Bardet-Biedl Syndrome (BBS) :

- POMC and LEPR Deficiency :

- Pediatric Applications :

Summary of Clinical Findings

| Condition | Population Size | % Achieving Weight Loss | Mean Change in BMI (%) | Common Adverse Effects |

|---|---|---|---|---|

| Bardet-Biedl Syndrome | 38 | 32.3 | -2.4 | Skin hyperpigmentation |

| POMC Deficiency | 10 | 80 | Not specified | Injection site reactions |

| LEPR Deficiency | 11 | 45 | Not specified | Skin disorders, nausea |

| Pediatric Trials | Varies | Significant (exact %) not specified | -26 (mean at week 52) | Minimal adverse effects |

Safety Profile

This compound has been generally well-tolerated across various studies, with the most common adverse events being skin hyperpigmentation and injection site reactions. Serious adverse events were rare and not directly attributed to the treatment .

Long-term Safety Observations

Long-term studies have indicated no significant elevations in heart rate or blood pressure, which were major concerns with earlier generations of MC4R agonists .

Properties

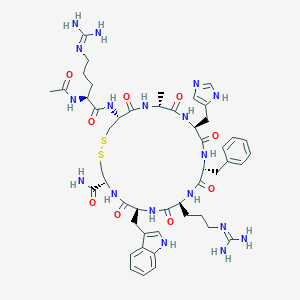

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHDTKMUACZDAA-PHNIDTBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

920014-72-8 | |

| Record name | Setmelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SETMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.